3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-
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Overview
Description
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-: is a complex organic compound with a unique structure that includes a pyrazolidinedione core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzoyl chloride with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolidinedione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione
- 4-(3-chloro-4,5-diethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Uniqueness
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
20358-33-2 |
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Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H24N2O3/c1-18-13-14-20(17-19(18)2)24(29)16-15-23-25(30)27(21-9-5-3-6-10-21)28(26(23)31)22-11-7-4-8-12-22/h3-14,17,23H,15-16H2,1-2H3 |
InChI Key |
SDKSNLXZCYGJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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